molecular formula C15H12N2O2 B8450890 Methyl 1-(quinolin-8-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-13-9

Methyl 1-(quinolin-8-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B8450890
CAS No.: 649727-13-9
M. Wt: 252.27 g/mol
InChI Key: DMNHFTXPIPRZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(quinolin-8-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

649727-13-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 1-quinolin-8-ylpyrrole-3-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-9-17(10-12)13-6-2-4-11-5-3-8-16-14(11)13/h2-10H,1H3

InChI Key

DMNHFTXPIPRZGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 mL of 1,4-dioxane, 0.32 mL of n-dodecane, 1.5 g (7.21 mmol) of 8-bromoquinoline and 0.77 mL (6.41 mmol) of trans-1,2-cyclohexanediamine are added at a temperature in the region of 22° C. under an argon atmosphere to 0.8 g (6.39 mmol) of 3-methoxycarbonyl-1H-pyrrole, 3 g (14.13 mmol) of potassium orthophosphate and 0.09 g (0.47 mmol) of copper iodide. After stirring at a temperature in the region of 100° C. for 15 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa). The residue is diluted with 100 mL of ethyl acetate and the solution obtained is washed with twice 100 mL of water and then with 25 mL of saturated aqueous sodium chloride solution. After separating the phases by settling, the organic phase is dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give 2 g of a brown oil which is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (80/20 by volume)]. After concentrating the fractions under reduced pressure, 0.8 g of a 1/1 (evaluated by NMR) mixture of 3-methoxycarbonyl-1-(quinol-8-yl)-1H-pyrrole and of 8-bromoquinoline is obtained, which mixture is used without further purifications in the following step.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
potassium orthophosphate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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